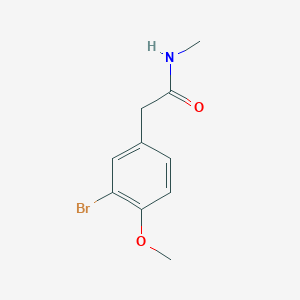

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide

説明

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide is a brominated aromatic acetamide derivative characterized by a methoxy group at the para position and a bromine atom at the meta position on the phenyl ring (Figure 1). This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of its substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine (-Br) create a polarized aromatic system, enhancing reactivity in electrophilic substitutions or cross-coupling reactions .

特性

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12-10(13)6-7-3-4-9(14-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSXYANFZZYJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 3-bromo-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

化学反応の分析

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(4-methoxyphenyl)-N-methylacetamide.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 2-(3-bromo-4-formylphenyl)-N-methylacetamide or 2-(3-bromo-4-carboxyphenyl)-N-methylacetamide.

Reduction: Formation of 2-(4-methoxyphenyl)-N-methylacetamide.

科学的研究の応用

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide has several scientific research applications:

作用機序

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

類似化合物との比較

Structural and Substituent Variations

The table below highlights key structural differences between 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide and related brominated acetamides:

Key Observations :

- Substituent Position Effects : The position of bromine and methoxy groups significantly alters electronic properties. For example, in N-(4-Bromo-2-methoxyphenyl)acetamide, the ortho-methoxy group may sterically hinder reactions at the adjacent position, whereas the para-methoxy in the target compound allows for unhindered meta-bromine reactivity.

Electronic and Reactivity Profiles

- Electrophilic Substitution : The meta-bromine in the target compound deactivates the ring, directing electrophiles to the para position relative to the methoxy group. In contrast, N-(4-Bromo-2-methoxyphenyl)acetamide has competing directing effects from ortho-methoxy and para-bromine, leading to more complex reaction pathways.

- Cross-Coupling Potential: Bromine at meta (target) vs. para (N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide) positions influences Suzuki or Ullmann coupling efficiency. Meta-bromine may offer steric advantages in metal-catalyzed reactions.

Physical Properties and Stability

- Melting Points : Brominated acetamides generally exhibit higher melting points (e.g., N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide melts at 439–441 K) due to halogen-mediated crystal packing. The target compound’s para-methoxy group may lower melting points slightly by disrupting symmetry.

生物活性

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer treatment and antimicrobial properties. This article reviews the available research on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H12BrNO2, and it features a bromo group and a methoxy group on a phenyl ring, contributing to its unique reactivity and biological interactions. The presence of the N-methylacetamide moiety is significant for its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of compounds similar to 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

- Case Study : A study evaluated the antiproliferative effects of several N-methylacetamide derivatives on MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value in the low nanomolar range, indicating strong efficacy against this cell line .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide | TBD | MCF-7 |

| Combretastatin A-4 derivative | 1.7 - 38 | Various |

Antimicrobial Activity

Preliminary studies suggest that 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide may possess antimicrobial properties. Its structural analogs have been screened against Mycobacterium tuberculosis, revealing potential for further development as an anti-tubercular agent.

- Mechanism of Action : The compound's mechanism may involve inhibition of bacterial growth through interference with essential cellular processes, possibly by targeting specific enzymes or receptors within the microbial cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide is influenced by its structural components. Modifications to the bromo and methoxy groups can significantly alter its potency and selectivity.

- Key Findings :

- Substitution at the para position of the methoxy group enhances binding affinity.

- The presence of electron-withdrawing groups increases cytotoxicity against cancer cell lines.

Research Findings

Recent research has focused on synthesizing new analogs to improve efficacy and reduce toxicity. Compounds with similar structures have demonstrated varying degrees of activity against resistant cancer cell lines, indicating that further exploration of this compound could yield promising therapeutic agents.

Summary of Findings

- Antiproliferative Activity : Strong activity observed against MCF-7 cells.

- Antimicrobial Potential : Preliminary evidence suggests effectiveness against Mycobacterium tuberculosis.

- SAR Insights : Structural modifications can enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。